epsilon-Acetamidocaproic acid zinc salt

Overview

Description

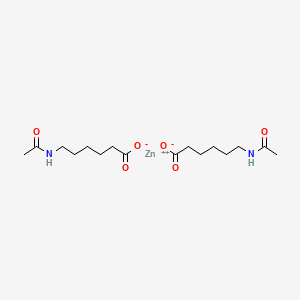

Epsilon-Acetamidocaproic acid zinc salt, also known as this compound, is a useful research compound. Its molecular formula is C16H28N2O6Zn and its molecular weight is 409.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Zinc acexamate primarily targets the gastric mucosa, specifically the acid and pepsinogen secretion processes . It inhibits the increases in acid secretion induced by carbachol and 2-deoxy-D-glucose in the perfused stomach of the anaesthetized rat .

Mode of Action

Zinc acexamate interacts with its targets by decreasing acid and pepsinogen secretion in vivo . This interaction results in a decrease in gastric acid secretion and an increase in the presence of pepsinogen at the mucosal level .

Biochemical Pathways

Zinc acexamate affects several biochemical pathways. It plays a crucial role in maintaining the integrity of the gastric mucosa and exerts a gastroprotective action against gastric lesions . It also inhibits the enzyme nicotinamide adenine dinucleotide phosphate oxidase (NADPH-Oxidase), which is involved in the production of reactive oxygen species .

Pharmacokinetics

The uptake of zinc as acexamic acid salt in the small intestine of the anaesthetized rat is a two-phase process. The first phase is rapid mucosal binding, which involves about 30 percent of the initially perfused zinc. The second phase is characterized as an apparent absorption step . In rats with acute renal failure, the pharmacokinetics were significantly altered due to changes in both the hepatic/intestinal metabolism and urinary excretion .

Result of Action

The result of zinc acexamate’s action is a decrease in gastric acid and pepsinogen secretion, which may explain its antiulcer activity . It has been shown to be effective in the treatment of peptic ulcer .

Biochemical Analysis

Biochemical Properties

Epsilon-Acetamidocaproic acid zinc salt plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of prostaglandins. This inhibition is achieved by blocking the enzyme cyclooxygenase, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . By inhibiting this pathway, this compound exhibits anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory actions .

Cellular Effects

This compound influences various cellular processes. It has been shown to enhance the growth rate of fibroblast cells, specifically the L929 mouse fibroblast cell line, when used at a concentration of 0.001% . Additionally, it prevents the formation of connective inflamed tissue and promotes healing, making it effective in treating gastric and duodenal ulcers . The compound also impacts cell signaling pathways by inhibiting the synthesis of prostaglandins, which play a crucial role in inflammation and pain signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the enzyme cyclooxygenase . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s anti-ulcerative properties are attributed to its ability to promote the healing of gastric and duodenal ulcers by preventing the formation of inflamed connective tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability and long-term effects on cellular function. Studies have shown that it can significantly increase bone growth factors and osteocalcin levels in healing rat fractures . Additionally, the compound’s pharmacokinetics were altered in rats with acute renal failure, indicating changes in hepatic and intestinal metabolism as well as urinary excretion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance bone growth and promote healing . At higher doses, it may exhibit toxic or adverse effects, particularly in animals with impaired kidney function . The compound’s therapeutic effects are dose-dependent, with optimal results observed at specific concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways related to its anti-inflammatory and anti-ulcerative properties. The compound is ionized to zinc and epsilon-Acetamidocaproic acid in body fluids, with the latter exerting therapeutic effects on gastric and duodenal ulcers . The main metabolic pathway involves renal excretion and hepatic/intestinal metabolism, with a significant portion of the compound eliminated via urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Zinc transporters play a crucial role in regulating the compound’s influx and efflux between extracellular and intracellular compartments . This regulation ensures proper zinc homeostasis and influences the compound’s localization and accumulation within tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Its localization within cells is essential for its activity and function, particularly in inhibiting prostaglandin synthesis and promoting tissue healing .

Biological Activity

Epsilon-acetamidocaproic acid zinc salt (ZAC) is a compound that has garnered attention for its biological activity, particularly in the context of its pharmacological effects. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Epsilon-acetamidocaproic acid (AACA) is the primary metabolite of zinc acexamate, which is a zinc salt formed with two molecules of AACA. The chemical formula for ZAC is . This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits various biological activities.

The biological activity of ZAC can be attributed to several mechanisms:

- Anti-inflammatory Effects : ZAC demonstrates anti-inflammatory properties by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. This action is similar to other NSAIDs .

- Wound Healing : Research indicates that AACA promotes wound healing in both intestinal and skin tissues. It has been shown to facilitate the repair process by enhancing cellular proliferation and migration .

- Bone Health : In studies involving diabetic rats, ZAC was found to significantly restore bone components compared to zinc sulfate alone, suggesting a unique role in bone metabolism .

Pharmacokinetics

The pharmacokinetic profile of ZAC has been investigated through various studies. For instance, one study assessed the first-pass metabolism of AACA after administering ZAC in rats. The results indicated that ZAC undergoes significant first-pass metabolism, influencing its bioavailability and therapeutic efficacy .

Table 1: Pharmacokinetic Parameters of ZAC

| Parameter | Value |

|---|---|

| Bioavailability | Varies with dosage |

| Peak Plasma Concentration | 30-60 minutes post-administration |

| Half-life | Approximately 2 hours |

Therapeutic Applications

ZAC has been utilized in various therapeutic contexts:

- Peptic Ulcer Treatment : ZAC has been clinically used for treating peptic ulcers due to its ulcer-protective effects. Studies have shown that it can mitigate ulcer formation in experimental models .

- Granuloma Treatment : It has also been effective in treating exit-site granulomas associated with gentamicin use, showcasing its potential in managing localized inflammatory conditions .

Case Studies and Clinical Findings

Several case studies have highlighted the efficacy of ZAC:

- Wound Healing Study : A clinical trial demonstrated that patients treated with AACA exhibited faster healing rates for skin wounds compared to controls receiving standard care. The study reported a significant reduction in healing time and improved tissue regeneration .

- Diabetes-Induced Bone Loss : In a controlled experiment involving streptozotocin-induced diabetic rats, administration of ZAC resulted in notable improvements in bone density and structure compared to untreated groups. This suggests that ZAC may have protective effects against diabetes-induced bone loss .

Scientific Research Applications

Pharmacological Properties

Epsilon-acetamidocaproic acid zinc salt exhibits several pharmacological properties that make it useful in clinical settings:

- Anti-Ulcer Activity : Zinc acexamate has been shown to possess protective effects against gastric ulcers. It reduces gastric acid secretion and enhances mucosal protective factors, which aids in the healing of gastric lesions caused by non-steroidal anti-inflammatory drugs (NSAIDs) .

- Mucosal Protection : The compound stabilizes biological cell membranes and promotes mucus production in the gastric lining, contributing to its gastroprotective effects .

- Bone Health : Studies indicate that zinc acexamate may restore bone components in diabetic rats, suggesting potential applications in osteoporosis treatment .

Therapeutic Uses

The therapeutic applications of this compound are diverse:

- Peptic Ulcer Treatment : As a clinically used compound for treating peptic ulcers, zinc acexamate has demonstrated efficacy in reducing symptoms and promoting healing .

- Wound Healing : The compound is also noted for its role in enhancing wound healing processes, particularly in chronic wounds and burns. It aids in the cicatrization process by preventing connective tissue inflammation .

- Prevention of Gastric Damage : Zinc acexamate has been utilized to prevent gastric damage induced by NSAIDs, making it a valuable adjunct therapy for patients requiring long-term NSAID treatment .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Pharmacokinetics Study

A study evaluated the pharmacokinetics of epsilon-acetamidocaproic acid after intravenous and oral administration in rats. Key findings included:

- Approximately 0.408% of the oral dose was not absorbed.

- The first-pass extraction rates were significant, with hepatic extraction at approximately 8.50% and gastrointestinal extraction at 46.4% .

Liquid Chromatography-Tandem Mass Spectrometry Validation

A rapid method for quantifying epsilon-acetamidocaproic acid using liquid chromatography-tandem mass spectrometry was developed. This method allows for accurate pharmacokinetic parameter estimation following administration of zinc acexamate .

Bone Restoration in Diabetic Rats

Research indicated that administration of zinc acexamate significantly restored bone components in streptozotocin-induced diabetic rats, highlighting its potential role in managing diabetes-related bone loss .

Summary Table of Applications

Properties

IUPAC Name |

zinc;6-acetamidohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15NO3.Zn/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVJDDLLVRRIOL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6Zn | |

| Record name | zinc acexamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220304 | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70020-71-2 | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070020712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC ACEXAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811D513Q1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.